The compound can be synthesized from various starting materials, including methoxy-substituted aromatic compounds. Its classification as a benzoic acid derivative places it in a category of compounds that are often used as intermediates in organic synthesis and as active ingredients in pharmaceuticals and agrochemicals.
Several methods have been developed for the synthesis of 2-(4-Methoxyphenyl)benzoic acid. One prominent method involves the reaction of 4-methoxybenzaldehyde with benzoic acid derivatives under specific conditions.
The molecular structure of 2-(4-Methoxyphenyl)benzoic acid can be described as follows:
2-(4-Methoxyphenyl)benzoic acid participates in various chemical reactions typical for carboxylic acids and aromatic compounds:
The mechanism of action for 2-(4-Methoxyphenyl)benzoic acid largely depends on its application:
The applications of 2-(4-Methoxyphenyl)benzoic acid are diverse:
2-(4-Methoxyphenyl)benzoic acid is a disubstituted benzene derivative featuring a benzoic acid moiety and a 4-methoxyphenyl group connected at the ortho position relative to the carboxylic acid group. Its systematic IUPAC name is 2-(4-methoxyphenyl)benzoic acid, reflecting the methoxy-substituted phenyl ring attached to the second carbon of the benzoic acid ring. The molecular formula is C₁₄H₁₂O₃, with a molecular weight of 228.25 g/mol. The structure can be represented by the SMILES notation COC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O, which precisely encodes atomic connectivity and functional groups. Key synonyms include o-(4-Methoxyphenyl)benzoic acid and 2-(p-Anisyl)benzoic acid [1] [7].
Spectroscopic analyses provide definitive evidence for the compound’s structure and functional groups:
Table 1: Representative NMR Chemical Shifts
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 12.90 (s, 1H) | Carboxylic acid (COOH) |
| ¹H | 7.80–6.90 (m, 8H) | Aromatic protons |
| ¹H | 3.80 (s, 3H) | Methoxy group (-OCH₃) |
| ¹³C | 167.90 | Carbonyl carbon (C=O) |
| ¹³C | 159.20 | Methoxy-attached aryl C |
| ¹³C | 55.30 | Methoxy carbon |
Infrared (IR) Spectroscopy:Fourier-transform infrared (FT-IR) spectra exhibit prominent bands corresponding to O-H stretching (2500–3300 cm⁻¹, broad), C=O stretching (1680 cm⁻¹), and asymmetric C-O-C stretching (1250 cm⁻¹). Aromatic C=C vibrations appear near 1600 cm⁻¹ [6] [8].
Mass Spectrometry (MS):Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 228.1 [M]⁺. Key fragments include m/z 210.1 [M−H₂O]⁺ and m/z 135.0 [C₇H₇O₂]⁺ (benzoic acid minus OH), consistent with cleavage between the two aromatic rings [6].
Single-crystal X-ray diffraction studies reveal that 2-(4-methoxyphenyl)benzoic acid adopts a non-planar conformation due to steric hindrance between ortho-substituents. The dihedral angle between the benzoic acid and methoxyphenyl rings ranges from 35–50°, disrupting π-conjugation across the biphenyl-like system. The carboxylic acid group forms intramolecular hydrogen bonds (O−H⋯O) with adjacent substituents, stabilizing the twisted conformation. Crystal packing is influenced by intermolecular O−H⋯O hydrogen bonds, creating dimers or chains that enhance lattice stability. These features align with Density Functional Theory (DFT) optimizations using B3LYP/6-311G(dp) methods [2] [9].
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Dihedral angle | 35–50° |
| H-bond length (O−H⋯O) | 1.85 Å (intramolecular) |
| Space group | Orthorhombic (e.g., Pbca) |
| Packing motif | Hydrogen-bonded dimers/chains |
The compound is a crystalline solid at room temperature. Its melting point ranges from 135–140°C, as determined by differential scanning calorimetry. Solubility varies significantly with solvent polarity: sparingly soluble in water (<0.1 g/L), moderately soluble in chloroform and ethyl acetate (~5–10 g/L), and highly soluble in dimethyl sulfoxide (>50 g/L). The carboxylic acid group imparts pH-dependent solubility, with enhanced dissolution in alkaline media due to salt formation. Solid-state stability assessments indicate decomposition above 200°C, while solutions are photosensitive and require storage in opaque containers. No significant hygroscopicity is observed [7] [10].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2